molecular formula C12H16N2O2S2 B2724078 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868216-49-3

2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No. B2724078
CAS RN: 868216-49-3
M. Wt: 284.39
InChI Key: YJYXZHQVUIKVOY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its CAS registry number. It may also include information on the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature and pressure conditions, and the steps of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting and boiling points, solubility, density, and refractive index. It also includes its chemical properties such as its acidity or basicity, redox potential, and reactivity .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of imidazole derivatives includes their role as corrosion inhibitors. A study on a novel imidazole derivative, specifically designed as 2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole (IMI), revealed its effectiveness as a corrosion inhibitor for P110 carbon steel in a hydrochloric acid environment. The inhibition efficiency of this compound increased with concentration, suggesting its potential utility in protecting metals from corrosion (Lei Zhang et al., 2015).

Medicinal Chemistry

Imidazole-based compounds are also significant in medicinal chemistry due to their broad bioactivities. A comprehensive review highlighted the importance of the imidazole ring in natural products and synthetic molecules, showing its capability to bind with a variety of enzymes and receptors in biological systems. This feature facilitates a wide range of pharmacological activities, making imidazole derivatives valuable in treating numerous diseases (Ling Zhang et al., 2014).

Synthesis and Chemical Properties

The synthesis and pharmacological evaluation of imidazoles as ligands for the estrogen receptor and as cytotoxic inhibitors of the cyclooxygenase enzyme is another area of interest. This study synthesized 1H-imidazoles and tested their biological activity in vitro, revealing a clear structure-activity relationship and suggesting a potential mode of action involving the arachidonic acid cascade (T. Wiglenda et al., 2005).

Conductivity and Material Science

In the field of material science, imidazole derivatives have been investigated for their effects on the conductivity and transparency of poly(3,4-ethylenedioxythiophene) films. One study found that imidazole-based weak bases and surfactants could significantly enhance the transparency and surface resistance of conductive thin films, indicating their potential application in electronic devices (J. Choi et al., 2009).

Mechanism of Action

If the compound has a biological effect, the mechanism of action describes how it exerts this effect at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and any modifications to the compound that could be explored .

properties

IUPAC Name

2-ethylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-3-17-12-13-8-9-14(12)18(15,16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYXZHQVUIKVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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